Welcome to the BenchChem Online Store!
molecular formula C11H7FO2S B8518973 5-(4-Fluorophenoxy)-2-thiophenecarboxaldehyde

5-(4-Fluorophenoxy)-2-thiophenecarboxaldehyde

Cat. No. B8518973
M. Wt: 222.24 g/mol
InChI Key: UHTMAHDSLHNWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05187192

Procedure details

To a solution of 2-(4-fluorophenoxy)thiophene (3.66 g, 18.9 mmol) in THF (90 mL) at -78° C., was added butyllithium (7.5 ml of a 2.5M solution in hexanes, 18.9 mmol) dropwise. Upon completion of addition, the mixture was stirred for 20 min. N,N-Dimethylformamide (1.52 g, 20.8 mmol) was then added and the reaction was stirred for 40 min at -78° C. It was then quenched with saturated aqueous NH4Cl (100 mL) and extracted with ethyl acetate (3×100 mL). The organics were combined, dried over MgSO4 and concentrated. The resulting residue was chromatographed (silica gel; 3:1 hexanes, ether) to afford 3.59 g (86%) of 5-(4-fluorophenoxy)-2-thiophenecarboxaldehyde as a slightly orange solid.
Name
2-(4-fluorophenoxy)thiophene
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][C:7]2[S:8][CH:9]=[CH:10][CH:11]=2)=[CH:4][CH:3]=1.C([Li])CCC.CN(C)[CH:21]=[O:22]>C1COCC1>[F:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][C:7]2[S:8][C:9]([CH:21]=[O:22])=[CH:10][CH:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(4-fluorophenoxy)thiophene
Quantity
3.66 g
Type
reactant
Smiles
FC1=CC=C(OC=2SC=CC2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for 40 min at -78° C
Duration
40 min
CUSTOM
Type
CUSTOM
Details
It was then quenched with saturated aqueous NH4Cl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed (silica gel; 3:1 hexanes, ether)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(S2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.